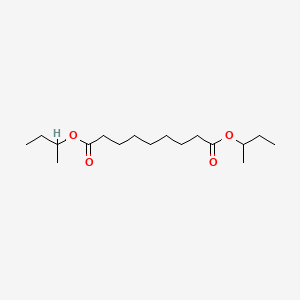Di(sec-butyl) azelaate
CAS No.: 57983-36-5
Cat. No.: VC3876076
Molecular Formula: C17H32O4
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57983-36-5 |
|---|---|
| Molecular Formula | C17H32O4 |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | dibutan-2-yl nonanedioate |
| Standard InChI | InChI=1S/C17H32O4/c1-5-14(3)20-16(18)12-10-8-7-9-11-13-17(19)21-15(4)6-2/h14-15H,5-13H2,1-4H3 |
| Standard InChI Key | NWUGLCZYPSNPCE-UHFFFAOYSA-N |
| SMILES | CCC(C)OC(=O)CCCCCCCC(=O)OC(C)CC |
| Canonical SMILES | CCC(C)OC(=O)CCCCCCCC(=O)OC(C)CC |
Introduction
Chemical Identity and Structural Characteristics
Di(sec-butyl) azelaate (systematic name: bis(2-butyl) azelaate) is hypothesized to adopt the molecular formula , derived from the esterification of azelaic acid () with two equivalents of sec-butanol (). The compound’s structure features two sec-butyl groups attached to the terminal carboxyl groups of azelaic acid, conferring distinct steric and electronic properties compared to linear alkyl esters like di(2-ethylhexyl) azelaate .
Physicochemical Properties
Based on analogous azelaate esters , Di(sec-butyl) azelaate is expected to exhibit the following properties:
The sec-butyl groups likely enhance the compound’s thermal stability while reducing crystallinity compared to straight-chain analogs, a hypothesis supported by the behavior of sec-butylphenol derivatives .
Synthesis and Manufacturing Pathways
The production of Di(sec-butyl) azelaate would theoretically follow esterification protocols common to azelaic acid derivatives. A proposed synthesis route involves:
-
Acid-Catalyzed Esterification:
Azelaic acid reacts with sec-butanol in the presence of a sulfuric acid or p-toluenesulfonic acid catalyst under reflux:This method mirrors the production of di(2-ethylhexyl) azelaate, where reaction temperatures of 120–150°C and catalyst loads of 0.5–2% are typical .
-
Microwave-Assisted Synthesis:
Building on innovations in disulfide synthesis , microwave irradiation could accelerate reaction kinetics, reducing process times from hours to minutes. Phase-transfer catalysts like tetrabutylammonium bromide (0.05–5% by mass) might further enhance efficiency .
Future Research Directions
-
Synthetic Optimization:
Exploring microwave-assisted and continuous-flow reactors could improve yield and purity, as demonstrated in disulfide synthesis . -
Structure-Property Relationships:
Comparative studies with di(2-ethylhexyl) azelaate and di-n-butyl azelaate would clarify the impact of branching on plasticizer performance. -
Commercial Scalability:
Cost-benefit analyses of sec-butanol sourcing (cf. 2-ethylhexanol ) will determine industrial viability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume